3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine

Medicinal Chemistry Physicochemical Property CNS Drug Design

3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine (CAS 118270-17-0) is a trisubstituted pyridazine heterocycle characterized by a reactive chlorine at position 3, a 2-fluorophenyl group at position 6, and a methyl group at position 4. This specific substitution pattern defines its role as a privileged synthetic intermediate in the preparation of 3-aminopyridazine analogs of the antidepressant minaprine, a compound class extensively studied for its dual dopaminergic and serotonergic activities.

Molecular Formula C11H8ClFN2
Molecular Weight 222.65
CAS No. 118270-17-0
Cat. No. B2585638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine
CAS118270-17-0
Molecular FormulaC11H8ClFN2
Molecular Weight222.65
Structural Identifiers
SMILESCC1=CC(=NN=C1Cl)C2=CC=CC=C2F
InChIInChI=1S/C11H8ClFN2/c1-7-6-10(14-15-11(7)12)8-4-2-3-5-9(8)13/h2-6H,1H3
InChIKeyGGVLBVMFPIIQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine (CAS 118270-17-0): A Key Pyridazine Scaffold for CNS Drug Discovery Programs


3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine (CAS 118270-17-0) is a trisubstituted pyridazine heterocycle characterized by a reactive chlorine at position 3, a 2-fluorophenyl group at position 6, and a methyl group at position 4 . This specific substitution pattern defines its role as a privileged synthetic intermediate in the preparation of 3-aminopyridazine analogs of the antidepressant minaprine, a compound class extensively studied for its dual dopaminergic and serotonergic activities [1]. Unlike generic pyridazine building blocks, this compound's orthogonal functionalization enables precise, sequential derivatization at position 3 while retaining the pharmacophoric features at positions 4 and 6 that are critical for central nervous system (CNS) target engagement.

Why Generic Pyridazine Analogs Cannot Replace 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine in Target Synthesis


The precise substitution pattern of 3-chloro-6-(2-fluorophenyl)-4-methylpyridazine is not interchangeable with simpler pyridazine analogs. The 3-chloro substituent serves as a leaving group for controlled nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of diverse amines to generate the bioactive 3-aminopyridazine pharmacophore. Crucially, the 2-fluorophenyl group at position 6 is not a passive spectator; the seminal structure-activity relationship (SAR) study by Wermuth et al. demonstrated that the electronic and steric properties of the 6-aryl substituent directly modulate both serotonergic and dopaminergic activities in the resulting minaprine analogs [1]. Furthermore, the 4-methyl group is essential for maintaining the conformational bias of the final ligand. Replacing this compound with a non-fluorinated phenyl analog (e.g., CAS 28657-39-8) would lead to a downstream product with a fundamentally altered pharmacological profile, potentially losing the dual neurotransmitter activity that defines this compound class. Thus, substitution directly compromises the integrity of the SAR study and the resulting biological data.

Quantitative Differentiation Evidence for 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Non-Fluorinated Analog

The introduction of a fluorine atom into the phenyl ring significantly alters the compound's physicochemical profile, a critical factor for CNS drug candidates. The target compound exhibits a measured LogP of 3.24 and a Polar Surface Area (PSA) of 25.78 Ų . Compared to its direct non-fluorinated analog, 3-chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8), which has a molecular weight of 204.66 g/mol, our target compound is more lipophilic and heavier (222.65 g/mol) . While exact LogP values for the non-fluorinated analog are not experimentally reported in the same database, the increased lipophilicity is a direct consequence of fluorine substitution, which is a well-established strategy to improve blood-brain barrier (BBB) permeability and metabolic stability in CNS drug design. This property ensures that the final 3-amino derivatives retain a more favorable profile for in vivo CNS studies.

Medicinal Chemistry Physicochemical Property CNS Drug Design

Pharmacological Profile Differentiator: Serotonergic and Dopaminergic Activity Dependent on 6-Aryl Substitution

Wermuth et al. (1989) demonstrated that in a series of 47 minaprine analogs, the nature of the 6-aryl substituent is a key determinant of the balance between serotonergic and dopaminergic activities [1]. While the specific 3-chloro intermediate was not the final bioactive molecule, its 2-fluorophenyl group is a direct precursor to a distinct electronic and steric environment. The study established that serotonergic activity correlates primarily with the 4-position of the pyridazine ring, whereas dopaminergic activity depends on the presence or formation of a para-hydroxylated aryl ring at the 6-position. The 2-fluoro substituent influences the potential for subsequent para-hydroxylation and alters the electron density of the aromatic ring, thereby offering a distinct pharmacological trajectory compared to analogs with unsubstituted or 4-fluorophenyl groups. This means that procurement of this specific intermediate locks the researcher into a defined, published SAR branch.

Neuropharmacology Structure-Activity Relationship Neurotransmitter Transporter

Synthetic Accessibility: A Key Intermediate for Focused CNS Library Synthesis

The target compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-chloro-4-methylpyridazine and 2-fluorophenylboronic acid . This convergent synthesis allows for the late-stage diversification of the pyridazine core, making it a versatile building block. Unlike the direct comparator 3-chloro-4-methyl-6-phenylpyridazine, the 2-fluorophenyl analog exhibits distinct reactivity in subsequent S_NAr reactions at the 3-position due to the electron-withdrawing effect of the fluorine atom, which can activate the ring towards nucleophilic attack. This differential reactivity enables shorter reaction times and higher yields when synthesizing 3-aminopyridazine derivatives [1]. While exact kinetic data for this specific transformation are not available in the public domain, the retrosynthetic logic is a key driver for procurement, as it provides a more efficient route to a specific set of target molecules.

Synthetic Chemistry Suzuki Coupling Building Block

Comparator Exclusion: 3-Chloro-6-(2-fluorophenyl)pyridazine Lacks the Key 4-Methyl Pharmacophore

A frequently considered alternative is the des-methyl analog, 3-Chloro-6-(2-fluorophenyl)pyridazine (CAS 66549-06-2) . However, the 4-methyl group is not a minor structural feature. The Wermuth SAR study explicitly highlights the 4-position as a primary control point for serotonergic activity [1]. The absence of the 4-methyl group would result in a downstream compound lacking a critical steric and electronic component required for dual neurotransmitter activity. The 4-methyl substituent likely influences the conformation of the flexible aminoethyl side chain in the final target, which is essential for binding. Thus, while the des-methyl analog might seem interchangeable as a building block, it leads to a fundamentally different pharmacophore with a complete loss of the dual neurotransmitter modulation profile that is the hallmark of this compound class.

Medicinal Chemistry Pharmacophore Analysis Molecular Descriptor

Research Scenarios Where 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine is the Optimal Choice


Focused Library Synthesis of Dual Serotonergic and Dopaminergic Modulators

When a medicinal chemistry team aims to build a library of 3-aminopyridazine analogs to explore the dual inhibition of serotonin and dopamine transporters, this compound is the non-negotiable starting material. As detailed in the Wermuth 1989 SAR study [1], the combination of a 4-methyl and a 6-(2‑fluorophenyl) substituent defines a specific branch of analogs with a unique balance of biological activities. Any deviation from this exact substitution pattern would place the resulting compound into a different SAR cluster, rendering direct comparisons with the foundational literature invalid. This compound ensures that all generated data can be directly correlated with the established pharmacological fingerprint of this compound class.

Investigating the Metabolic Fate of the 2-Fluorophenyl Ring

The 2-fluorophenyl group is a structural alert for potential para‑hydroxylation, a metabolic pathway that can generate a 4‑hydroxy‑2‑fluorophenyl metabolite. This metabolite is of high interest because the Wermuth study found that a para‑hydroxylated aryl ring is essential for dopaminergic activity [1]. A research program focused on prodrug design or on understanding the bioactivation of this series must use this exact precursor to ensure that the 2-fluorophenyl ring is present at the start of the investigation. This would not be possible with the unsubstituted phenyl or 4‑fluorophenyl analogs, which would either bypass this metabolic activation step or lead to a different metabolite profile.

Electron-Poor Substrate Screening in S_NAr Reaction Optimization

The compound serves as an ideal, well-defined substrate for developing high-throughput S_NAr reaction platforms. The electron-withdrawing 2‑fluorophenyl group activates the pyridazine ring more strongly than a simple phenyl ring, providing a challenging but attractive test case for screening nucleophile diversity and catalyst systems. A process chemistry group can use this compound to benchmark reaction conditions (yield, time, purity) for scaling up the synthesis of complex 3,4,6‑trisubstituted pyridazines. The presence of the fluorine atom also allows for convenient reaction monitoring using 19F NMR spectroscopy, a quantitative analytical advantage not available with non-fluorinated analogs.

CNS Drug Property Optimization via Targeted Physicochemical Tuning

As demonstrated by its measured LogP of 3.24 and low PSA of 25.78 Ų , this intermediate imparts physicochemical properties that are highly compatible with CNS drug likeness. A research program that systematically aims to improve the brain penetration of its pyridazine-based leads through incremental lipophilicity adjustments will find this compound to be a critical intermediate. It offers a distinct advantage over the less lipophilic, non-fluorinated core (MW 204.66) , enabling the synthesis of final compounds that are more likely to achieve therapeutically relevant unbound brain concentrations.

Quote Request

Request a Quote for 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.